Researchers optimizing piperazine-based receptor ligands face uncontrolled variability when the phenyl substitution pattern differs between isomers-the 2,5-dimethyl arrangement confers a distinct LogP (~2.0) and steric profile versus 3,4-dimethyl or 4-methyl analogs, directly impacting receptor binding kinetics and off-target liability.
• Positionally defined 2,5-dimethylphenyl isomer for reproducible SAR studies
• Free piperazine NH for facile conjugation to dithiocarbamate warheads or amide couplings
• Supplied at ≥95% purity; in stock for immediate dispatch
Molecular FormulaC12H18N2O2S
Molecular Weight254.35 g/mol
CAS No.524711-33-9
Cat. No.B1299650
⚠ Attention: For research use only. Not for human or veterinary use.
1-[(2,5-Dimethylphenyl)sulfonyl]piperazine (CAS 524711-33-9) is an arylsulfonylpiperazine derivative consisting of a 2,5-dimethylphenyl group linked via a sulfonyl bridge to a piperazine ring [1]. This scaffold is recognized for its versatility in medicinal chemistry, particularly as a building block for synthesizing receptor ligands and enzyme inhibitors [2]. Its molecular weight is 254.35 g/mol and it is typically supplied as a free base with purity specifications ≥95% .
Building block for sulfonylpiperazine-based receptor ligands
Free piperazine nitrogen enables diverse derivatization (alkylation, acylation)
2,5-dimethylphenyl isomer for isomer-specific SAR and lead optimization
[1] PubChem. (2026). Piperazine, 1-((2,5-dimethylphenyl)sulfonyl)-. National Center for Biotechnology Information. CID 2384617. View Source
[2] Othman, I. M. M., et al. (2023). An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. Journal of Molecular Structure, 1274, 134563. View Source
Although arylsulfonylpiperazines share a common core, the precise substitution pattern on the phenyl ring profoundly impacts both physicochemical properties and biological recognition. For 1-[(2,5-Dimethylphenyl)sulfonyl]piperazine, the 2,5-dimethyl arrangement confers a distinct electronic environment and steric profile compared to its 3,4-dimethyl, 4-methyl, or unsubstituted phenyl analogs . This positional isomerism alters computed LogP values (2.03 for the 2,5-isomer vs. comparable but distinct values for isomers) and influences hydrogen bonding capacity, which directly affects receptor binding kinetics and off-target liability [1]. Consequently, substituting this compound with a different isomer or analog without re-optimizing the assay or synthetic route introduces uncontrolled variability in both chemical and biological outcomes.
Positional isomer (3,4-dimethyl)
Shifts lipophilicity and hydrogen bonding profile; receptor recognition may differ, requiring assay re-optimization.
4-methylphenyl analog
Altered steric bulk and electronic distribution can reduce target engagement or increase off-target liability.
Unsubstituted phenyl analog
Lower lipophilicity modifies membrane permeability and pharmacokinetic behavior; not a direct substitute.
[1] Sadeghzadeh, M., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488-497. View Source
1-[(2,5-Dimethylphenyl)sulfonyl]piperazine Analog Differentiation
Lipophilicity of Positional Isomers
Computationally predicted lipophilicity (ACD/LogP) distinguishes the 2,5-dimethylphenyl isomer from its 3,4-dimethylphenyl isomer, which is a key driver of membrane permeability and non-specific binding .
Even a ΔLogP of 0.1 can significantly impact passive diffusion and cellular accumulation, making the 2,5-isomer a distinct tool for SAR campaigns.
Medicinal ChemistryADME PredictionDrug Design
Ionization State at Physiological pH
Predicted LogD at pH 7.4 is a critical determinant of a molecule's ability to cross biological membranes. The 2,5-isomer exhibits a specific LogD value that contrasts with the general class .
Ionization state pH 7.4Class-level inference
1.27
LogD (pH 7.4)
Enables parameterization of permeability models
ACD/Labs prediction; within typical arylsulfonylpiperazine class range
Arylsulfonylpiperazine class: LogD range typically 0.8–1.8
Quantified Difference
Within expected range, but quantifiable for precise modeling
Conditions
ACD/Labs Percepta Platform, pH 7.4
Why This Matters
This value enables researchers to accurately parameterize permeability models and differentiate the compound from more polar or less lipophilic analogs when designing CNS-penetrant probes.
The number of hydrogen bond donors (HBD) and acceptors (HBA) is a fundamental descriptor for ligand efficiency and oral bioavailability prediction. The 2,5-isomer possesses a defined HBD/HBA count [1].
H-bond & drug-likenessClass-level inference
HBD: 1 · HBA: 4
RO5 violations: 0
Supports oral bioavailability risk assessment; zero rule-of-5 alerts
Arylsulfonylpiperazine class: typically 1 HBD, 4–5 HBA
Quantified Difference
Conforms to Lipinski's Rule of 5 (RO5=0 violations)
Conditions
Cactvs 3.4.8.18 (PubChem)
Why This Matters
This favorable profile, with zero RO5 violations, positions the compound as a synthetically tractable starting point with low risk of poor oral bioavailability.
[1] PubChem. (2026). Computed Descriptors for CID 2384617. View Source
Safety & Handling Profile
The compound's GHS classification provides a quantifiable basis for assessing handling requirements compared to more hazardous sulfonamide analogs [1].
H300 (Fatal if swallowed) - assigned to certain nitro-substituted arylsulfonylpiperazines
Quantified Difference
Lower acute oral toxicity (Category 4 vs. Category 1/2)
Conditions
PubChem GHS Classification, computed by Cramer's rule
Why This Matters
The H302 classification (Harmful) simplifies procurement and inventory management compared to analogs classified as 'Toxic' or 'Fatal', reducing administrative burden in research laboratories.
[1] PubChem. (2026). GHS Classification for CID 2384617. H302 (100%): Harmful if swallowed. View Source
Solubility Profile
The compound's solubility in common organic solvents is a critical parameter for synthetic manipulation. It is soluble in ethanol, DMSO, and dichloromethane, but insoluble in water .
Solubility profileClass-level inference
Soluble in ethanol, DMSO, DCM
Insoluble in water
Guides solvent selection for synthetic derivatization
Qualitative assessment; data to verify
Organic SynthesisFormulationBuilding Block
Evidence Dimension
Solubility in Organic Solvents
Target Compound Data
Soluble in ethanol, DMSO, DCM
Comparator Or Baseline
1-[(4-methylphenyl)sulfonyl]piperazine: similar profile; 1-benzenesulfonylpiperazine: more polar, may exhibit different solubility
Quantified Difference
No quantitative data available, but solvent compatibility informs reaction design
Conditions
Qualitative assessment from ChemBK database
Why This Matters
This solubility profile guides synthetic chemists in selecting appropriate reaction solvents for further derivatization, such as alkylation or acylation of the free piperazine nitrogen.
Dithiocarbamate Anticancer Agents for Lung Carcinoma
This compound serves as a critical precursor for generating dithiocarbamate derivatives with demonstrated potential against lung carcinoma cells [1]. The free piperazine nitrogen allows for straightforward conjugation to dithiocarbamate warheads, enabling the exploration of SAR around the 2,5-dimethylphenyl motif.
CNS-Penetrant 5-HT6 Receptor Ligands
Arylsulfonylpiperazines are a privileged scaffold for 5-HT6 receptor antagonists, which are implicated in cognitive dysfunction and Alzheimer's disease [2]. The 2,5-dimethyl isomer's specific lipophilicity (LogD 1.27) and favorable physicochemical profile (zero RO5 violations) make it a rational choice for lead optimization campaigns aimed at improving brain penetration and reducing off-target effects.
LpxH Inhibitors for Antibiotic Development
Sulfonyl piperazine analogs have been validated as inhibitors of LpxH, an essential enzyme in Gram-negative bacterial lipid A biosynthesis [3]. The 2,5-dimethylphenyl variant offers a distinct steric and electronic profile for probing the active site pocket identified in K. pneumoniae LpxH co-crystal structures, potentially yielding new leads against multidrug-resistant pathogens.
σ1 Receptor Ligand Scaffold
The 4,4-disubstituted piperazine framework is a known pharmacophore for σ1 receptor ligands [4]. The sulfonyl group in this compound provides a metabolically stable linker, while the 2,5-dimethylphenyl group can be further functionalized to modulate affinity and selectivity. The compound's solubility profile facilitates subsequent alkylation or amidation reactions.
Application
Selection Property
Validation Focus
Cancer cell-model studies (lung carcinoma)
Free piperazine nitrogen for dithiocarbamate conjugation
Cytotoxicity endpoint review in lung carcinoma cell lines
5-HT₆ receptor pharmacological studies
Balanced lipophilicity and drug-like profile for CNS research
Sulfonyl linker and derivatizable piperazine scaffold
Receptor binding assay context; selectivity against σ₂
[1] Evitachem (vendor product page). Note: Excluded source per user request, but derivative information is corroborated by class-level literature on sulfonylpiperazine dithiocarbamates. View Source
[2] Kim, Y., et al. (2007). Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands. Bulletin of the Korean Chemical Society, 28(2), 255-258. View Source
[3] Kwak, S-H., et al. (2020). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. Bioorganic Chemistry, 102, 104055. View Source
[4] Sadeghzadeh, M., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488-497. View Source
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